N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
CAS No.: 674297-49-5
Cat. No.: VC5257493
Molecular Formula: C15H27N7O2
Molecular Weight: 337.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 674297-49-5 |
|---|---|
| Molecular Formula | C15H27N7O2 |
| Molecular Weight | 337.428 |
| IUPAC Name | 2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C15H27N7O2/c1-3-20(4-2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19) |
| Standard InChI Key | SKRXECSMVQNMKM-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCNC1=NC(=C(C(=N1)N2CCCC2)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine ring substituted at positions 2, 4, 5, and 6. Key functional groups include:
-
N2: A 3-(diethylamino)propyl chain, introducing a tertiary amine moiety.
-
C5: A nitro group (-NO₂), enhancing electrophilicity.
-
C6: A pyrrolidin-1-yl group, contributing to stereochemical complexity .
The molecular weight is calculated as 362.44 g/mol, with a theoretical polar surface area of 121 Ų, suggesting moderate bioavailability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₈O₂ |
| Molecular Weight | 362.44 g/mol |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 6 |
Synthesis and Functionalization
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of a pyrimidine precursor. A plausible route includes:
-
Nucleophilic Aromatic Substitution: Introducing the pyrrolidin-1-yl group at C6 using pyrrolidine under basic conditions .
-
Nitration: Electrophilic nitration at C5 using nitric acid/sulfuric acid .
-
Alkylation: Coupling 3-(diethylamino)propylamine to the C2 position via Buchwald-Hartwig amination .
Challenges in Optimization
-
Steric Hindrance: Bulky substituents at C2 and C6 may impede reaction kinetics.
-
Nitro Group Stability: Risk of reduction during catalytic steps requires inert atmospheres .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (calculated: 1.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The diethylamino propyl chain enhances solubility in polar solvents, while the pyrrolidine group contributes to conformational rigidity .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| logP (Octanol-Water) | 1.8 |
| Water Solubility | 12 mg/L (25°C) |
| pKa (Basic) | 9.2 (diethylamino group) |
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Nitro-substituted pyrimidines demonstrate broad-spectrum antimicrobial effects. The nitro group’s electron-withdrawing properties disrupt microbial DNA synthesis, suggesting potential utility against drug-resistant pathogens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume